1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-5-2-6-15(11-14)23-13-17(22)21-10-3-7-16(12-21)24-18-19-8-4-9-20-18/h2,4-6,8-9,11,16H,3,7,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVICBMLKIVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps:
Formation of Pyrimidin-2-yloxy Intermediate: This can be achieved by reacting pyrimidine with an appropriate halogenated ether under basic conditions.
Piperidin-1-yl Intermediate: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrimidin-2-yloxy and piperidin-1-yl intermediates with m-tolyloxy ethanone under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action for 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, enabling comparative analysis of their physicochemical and pharmacological profiles.
1-(2,5-Dimethoxy-phenyl)-2-{4-[6-(2-fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-ethanone
- Structure: Features a piperidine-ethanone backbone with a 5-methyl-pyrimidin-4-yloxy group and a 2-fluoro-4-methanesulfonyl-phenoxy substituent.
- Key Differences :
- The pyrimidine is substituted at the 4-position (vs. 2-position in the target compound).
- Additional sulfonyl and fluoro groups enhance electrophilicity and metabolic stability compared to the m-tolyloxy group.
- Relevance : The sulfonyl group may improve binding affinity to kinase ATP pockets, as seen in kinase inhibitor design .
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
- Structure : Contains a piperazine ring (vs. piperidine) with a pyrimidin-2-yl group and a boronate ester-linked aryloxy group.
- Key Differences :
- Synthesis : Likely prepared via nucleophilic substitution or acylation, similar to methods in .
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
- Structure: Substituted pyridine-ethanone with a pyrrolidine ring and tert-butyldimethylsilyl (TBS) protecting group.
- Key Differences :
- Commercial Availability : Priced at $400–$4,800 depending on quantity (1–25 g), indicating specialized use in drug discovery .
1-(3-Pyridyl)ethan-1-one Oxime
- Structure: Simplifies the scaffold to a pyridyl-ethanone with an oxime functional group.
- Key Differences: Absence of piperidine/pyrimidine reduces steric bulk, favoring passive membrane diffusion.
Structural and Functional Analysis Table
Research Findings and Trends
- Synthetic Routes: Acylation of azines (e.g., pyridines) with N-acyl derivatives is a common method to access ethanone scaffolds .
- Bioactivity : Piperidine/pyrimidine hybrids are prevalent in kinase inhibitors due to their ability to mimic ATP’s purine ring .
- Market Trends : High-cost specialty compounds (e.g., $4,800 for 25 g in ) reflect their niche use in early-stage drug development .
Biological Activity
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a piperidine core linked to a pyrimidine moiety and an m-tolyloxy group, which may contribute to its pharmacodynamic properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may interact with various biological targets.
Biological Activity Overview
Research has indicated that compounds containing piperidine and pyrimidine structures exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are still under investigation, but related compounds have shown promising results.
Antifungal Activity
Studies have demonstrated that piperidine derivatives possess antifungal properties. For instance, derivatives similar to this compound have been tested against Candida auris, a pathogenic fungus known for its resistance to conventional antifungal treatments. These studies revealed minimum inhibitory concentration (MIC) values indicating effective antifungal activity.
| Compound | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| pta1 | 0.24 | 0.97 |
| pta2 | 0.50 | 1.50 |
| pta3 | 0.97 | 3.90 |
These results suggest that the piperidine-based compounds can disrupt fungal cell membranes and induce apoptosis, highlighting their potential as antifungal agents .
Anticancer Potential
The anticancer potential of similar compounds has been explored in various studies. For example, certain piperidine derivatives have shown increased antiproliferative activity in breast cancer cell lines, suggesting that modifications in the chemical structure can enhance efficacy against cancer cells .
Case Study: Antitumor Activity
In a study examining the effects of piperidine derivatives on cancer cell lines, it was found that specific modifications led to significant reductions in cell viability in MDA-MB-231 (a triple-negative breast cancer cell line). The derivatives induced apoptosis and cell cycle arrest, indicating their mechanism of action involves disrupting cellular processes critical for cancer cell survival .
The mechanism by which this compound exerts its biological effects may involve:
- Membrane Disruption : Similar compounds have been shown to disrupt fungal membranes, leading to cell death.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been reported to halt the progression of the cell cycle, particularly in the S-phase.
Q & A
Basic Question: What are the recommended synthetic routes for preparing 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, and how can reaction progress be monitored?
Answer:
The synthesis typically involves multi-step organic reactions:
Piperidine Functionalization : Introduce the pyrimidin-2-yloxy group via nucleophilic substitution using a pyrimidine derivative (e.g., 2-chloropyrimidine) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Ethanone Linkage : Couple the functionalized piperidine with m-tolyloxyacetic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Monitoring Tools :
- TLC for intermediate checks.
- NMR Spectroscopy (¹H/¹³C) to verify bond formation (e.g., pyrimidinyloxy C-O-C peak at ~160 ppm in ¹³C NMR) .
Advanced Question: How do structural modifications (e.g., pyrimidine vs. pyridine substituents) influence the compound’s reactivity and biological activity?
Answer:
Comparative studies of analogs reveal:
| Substituent | Reactivity | Biological Activity |
|---|---|---|
| Pyrimidin-2-yloxy | Enhanced electrophilicity due to electron-deficient ring | Higher affinity for kinase targets (e.g., ~50% inhibition at 10 µM in kinase assays) |
| Pyridin-2-yloxy | Reduced steric hindrance | Lower selectivity in receptor binding (IC₅₀ ~2x higher than pyrimidine analogs) |
| Methodological Insight : |
- Use docking simulations (e.g., AutoDock Vina) to predict binding modes with ATP-binding pockets.
- Validate via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidinyloxy group (e.g., downfield shifts for aromatic protons at δ 8.3–8.5 ppm) and ethanone carbonyl (δ ~205 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
Contradictions may arise from polymorphism or solvent-dependent crystallization:
Crystallization Optimization : Screen solvents (e.g., DCM/hexane vs. MeOH/water) to isolate stable polymorphs .
X-ray Diffraction : Collect high-resolution data (e.g., λ = 0.71073 Å, 100 K) and refine using SHELXL or ORTEP-3 (GUI for visualizing thermal ellipsoids) .
Validation : Cross-check with DFT calculations (e.g., Gaussian 09) for bond-length/angle consistency .
Basic Question: What are the compound’s solubility properties, and how do they impact experimental design?
Answer:
- Solubility : Moderately soluble in DMSO (>10 mg/mL), poorly soluble in water (<0.1 mg/mL).
- Experimental Implications :
- Use DMSO for stock solutions (≤0.1% final concentration in assays to avoid cytotoxicity).
- For in vivo studies, employ co-solvents (e.g., Cremophor EL/PBS) .
Advanced Question: What strategies mitigate competing side reactions during synthesis (e.g., ethanone oxidation or piperidine ring degradation)?
Answer:
- Oxidation Control : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during ethanone coupling .
- Piperidine Stability : Avoid strong acids/bases; opt for mild conditions (e.g., pH 7–8 buffers) .
- Reaction Monitoring : Track byproducts via LC-MS and optimize quenching protocols (e.g., rapid cooling to -20°C) .
Basic Question: What databases or tools should researchers use to validate molecular properties?
Answer:
- PubChem : Access computed properties (e.g., logP ~2.5, topological polar surface area ~75 Ų) .
- ChemDraw : Predict NMR shifts (±0.5 ppm accuracy) and reaction feasibility .
- Scifinder : Review synthetic precedents for pyrimidine-piperidine hybrids .
Advanced Question: How can researchers design SAR studies to optimize this compound’s bioactivity?
Answer:
Core Modifications :
- Replace m-tolyloxy with fluorophenyl (enhanced metabolic stability) .
- Introduce methyl groups to the piperidine ring (improved bioavailability) .
Assay Design :
- In vitro : Test against panels of cancer cell lines (e.g., NCI-60) with dose-response curves.
- In silico : Perform QSAR modeling (e.g., MOE) to prioritize analogs .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity Data : Limited acute toxicity (LD₅₀ >500 mg/kg in rodents), but potential irritant.
- Handling : Use PPE (gloves, goggles), work in a fume hood, and dispose via hazardous waste protocols .
Advanced Question: How can contradictory biological activity data across studies be reconciled?
Answer:
Contradictions often stem from assay variability:
Standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds .
Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .
Meta-Analysis : Apply statistical tools (e.g., Prism) to aggregate data from multiple studies and identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
